Cas no 380561-54-6 (4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate)

4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate structure
380561-54-6 structure
商品名:4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate
CAS番号:380561-54-6
MF:C25H18ClN3O7
メガワット:507.879325389862
CID:5446495
PubChem ID:5901534

4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate 化学的及び物理的性質

名前と識別子

    • 380561-54-6
    • [4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate
    • Z56836683
    • 4-{2-cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl 4-chlorobenzoate
    • EN300-26606813
    • AKOS001014321
    • 4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate
    • インチ: 1S/C25H18ClN3O7/c1-2-35-23-12-15(3-10-22(23)36-25(32)16-4-6-18(26)7-5-16)11-17(14-27)24(31)28-20-9-8-19(29(33)34)13-21(20)30/h3-13,30H,2H2,1H3,(H,28,31)
    • InChIKey: ZMPIPMVUTMJQLJ-UHFFFAOYSA-N
    • ほほえんだ: C(OC1=CC=C(C=C(C#N)C(NC2=CC=C([N+]([O-])=O)C=C2O)=O)C=C1OCC)(=O)C1=CC=C(Cl)C=C1

計算された属性

  • せいみつぶんしりょう: 507.0833276g/mol
  • どういたいしつりょう: 507.0833276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 36
  • 回転可能化学結合数: 8
  • 複雑さ: 875
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 155Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

  • 密度みつど: 1.462±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 791.9±60.0 °C(Predicted)
  • 酸性度係数(pKa): 7.89±0.19(Predicted)

4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26606813-0.05g
4-{2-cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl 4-chlorobenzoate
380561-54-6 95.0%
0.05g
$246.0 2025-03-20

4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate 関連文献

4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoateに関する追加情報

Chemical Profile of 4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate (CAS No. 380561-54-6)

The compound 4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate, identified by its CAS number 380561-54-6, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure has garnered attention due to its potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting various biological pathways.

At the core of this compound's molecular architecture lies a benzoate moiety, which is a well-documented pharmacophore in medicinal chemistry. The benzoate group, characterized by its stability and ability to interact with biological targets, forms the backbone of numerous pharmacologically active compounds. In this context, the presence of a 4-chloro substituent on the benzoate ring introduces additional electronic properties that can modulate the compound's binding affinity and metabolic stability.

The central core of the molecule is further functionalized with a 2-cyano group and an 3-[(2-hydroxy-4-nitrophenyl)amino] moiety. These substituents are strategically positioned to enhance interactions with biological receptors, thereby influencing the compound's pharmacological profile. The cyano group, known for its ability to participate in hydrogen bonding and hydrophobic interactions, contributes to the compound's solubility and binding affinity. Meanwhile, the amino-substituted phenyl ring, incorporating both hydroxyl and nitro functional groups, adds layers of complexity that can fine-tune receptor interactions.

The ethoxyphenyl group at the 2-position of the benzoate ring further enriches the molecular diversity of this compound. Ethoxy substitution is commonly employed in drug design to improve metabolic stability and reduce toxicity. This modification allows the compound to exhibit enhanced bioavailability while maintaining its pharmacological efficacy. The overall arrangement of these substituents creates a multifaceted molecular scaffold that is well-suited for interaction with biological targets.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzymes involved in inflammatory and immunological pathways. The structure of 4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate bears similarities to known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the production of pro-inflammatory mediators. Preliminary studies suggest that this compound may exhibit inhibitory activity against these enzymes, making it a promising candidate for further investigation in anti-inflammatory therapies.

The nitro group at the 4-position of the phenyl ring is another critical feature that contributes to the compound's pharmacological potential. Nitroaromatic compounds have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of this functional group in 4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate suggests that it may possess similar therapeutic benefits. Additionally, the hydroxyl group on the same phenyl ring enhances hydrogen bonding capabilities, further facilitating interactions with biological targets.

The propenone moiety at the 3-position of the molecule is particularly noteworthy for its potential role in modulating enzyme activity. Propenone derivatives have been explored for their ability to interact with active sites of various enzymes, often leading to significant inhibitory effects. In this compound, the propenone group is flanked by both cyano and amino substituents, creating a highly reactive site that could be exploited for therapeutic intervention.

Emerging research indicates that structural modifications within this class of compounds can significantly impact their pharmacological properties. For instance, studies have demonstrated that altering the substitution pattern on the benzoate ring can enhance binding affinity or alter metabolic pathways. The specific arrangement of substituents in 4-[2-Cyano-3-[(2-hydroxy-4-nitrophenyl)amino]-3-oxo-1-propen-1-y]l]-2-et hoxyphen yl 4-chlorobenzoate suggests that it may exhibit unique properties compared to related compounds.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functionalization strategies, are employed to construct the complex molecular framework efficiently. These synthetic methodologies not only highlight the sophistication of modern organic chemistry but also underscore the challenges faced in developing novel pharmaceuticals.

In conclusion, 4-[2-Cyano -3 -[( 2 -hydro xy -4 -nit rophen y l )a min o ] -3 -ox o -1 -prop en -1 - y l ] - 2 -et h ox yph en y l 4 -chloroben zo ate (CAS No. 380561 -54 -6) represents a promising candidate for further exploration in drug discovery. Its intricate molecular structure and strategic substitution pattern position it as a potent tool for investigating novel therapeutic interventions targeting inflammatory and immunological pathways. As research continues to uncover new applications for this class of compounds, their potential as therapeutic agents will undoubtedly expand.

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